N-(Aminomethyl)urea
Overview
Description
N-(aminomethyl)urea is a member of the class of ureas that is urea substituted by an aminomethyl group at the nitrogen atom. It is a conjugate base of a N-(ammoniomethyl)urea.
Scientific Research Applications
Agronomic Performance and Nitrogen Losses
Research on urea-based fertilizers, including additives like nitrification inhibitors and biostimulants, has revealed that biostimulants can modestly improve crop yields under certain conditions. However, they can also increase nitrogen emissions, contrasting with inhibitors which decrease such emissions (Souza, Rosen, & Venterea, 2019).
Soil Ureolytic Microbial Communities
Long-term urea fertilization has been shown to alter the composition and increase the abundance of soil ureolytic bacterial communities. This change can affect nitrogen loss through ammonia volatilization and impact soil microbial diversity (Sun, Li, Hu, & Liu, 2019).
Metabolic Adjustments in Chlamydomonas Reinhardtii
Studies on Chlamydomonas reinhardtii, a Chlorophyte, indicate that urea does not alter growth rate but causes significant changes in metabolism, affecting carbohydrate and amino acid metabolism, as well as lipids production and fatty acid profile (Batista et al., 2019).
Urea Transport in Plants
Research on Arabidopsis has led to the isolation of urea transporter genes that facilitate urea transport in a pH-independent manner, indicating a potential role in equilibrating urea concentrations within various plant compartments (Liu et al., 2003).
Impact of Urease Inhibitors on Plant Growth
Studies on the use of urease inhibitors, like N-(n-butyl) thiophosphoric triamide (NBPT), show they can delay the hydrolysis of urea in the soil, affecting plant growth and nitrogen metabolism, including amino acid content and enzyme activities in plants (Artola et al., 2010).
Urea Nitrogen Salvage Mechanisms
Research on mammals, including ruminants and humans, indicates that urea nitrogen salvaging is an important process where urea from the bloodstream is utilized by gut bacteria, leading to the reabsorption of microbial products for synthetic processes (Stewart & Smith, 2005).
Properties
IUPAC Name |
aminomethylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3O/c3-1-5-2(4)6/h1,3H2,(H3,4,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLDBLDTILPFHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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